molecular formula C22H20F2N2O4S2 B2742417 4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzene-1-sulfonamide CAS No. 950475-17-9

4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzene-1-sulfonamide

Cat. No.: B2742417
CAS No.: 950475-17-9
M. Wt: 478.53
InChI Key: FJSLLZGWVRLYIE-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with two fluorinated benzene-sulfonamide groups. The structure includes a 4-fluorobenzenesulfonyl moiety attached to the tetrahydroquinoline nitrogen and a 4-fluoro-2-methylbenzenesulfonamide group at the 7-position (Fig. 1). The fluorine atoms and methyl group likely enhance metabolic stability and target binding affinity, while the tetrahydroquinoline scaffold contributes to conformational rigidity .

Properties

IUPAC Name

4-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O4S2/c1-15-13-18(24)7-11-22(15)31(27,28)25-19-8-4-16-3-2-12-26(21(16)14-19)32(29,30)20-9-5-17(23)6-10-20/h4-11,13-14,25H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSLLZGWVRLYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cyclization

The patent WO2007116922A1 details a palladium-mediated stereoselective reduction of quinolinone oximes to construct enantiomerically pure tetrahydroquinolines. For example, (R)-2-ethyl-6-trifluoromethyl-2,3-dihydro-1H-quinolin-4-one oxime undergoes hydrogenation with Pd/C in ethanol at 65–75°C, yielding the tetrahydroquinoline core in 78% yield with >99% enantiomeric excess (ee). Adapting this method, the unsubstituted tetrahydroquinoline intermediate can be synthesized using hydroxylamine hydrochloride and phosphorus pentoxide, followed by catalytic hydrogenation.

Nickel-Catalyzed Coupling

A recent advance from ACS Journal of Organic Chemistry employs 3-chloropropylbis(catecholato)silicate and NiCl2(dtbbpy) to assemble tetrahydroquinolines via a one-pot cascade. Starting from o-bromosulfonamides, this method achieves 65–85% yields in NMP solvent with NaI and K2CO3 as additives. While this approach avoids preformed cyclic intermediates, regioselectivity for 7-position functionalization requires careful optimization.

Sulfonylation Strategies

Installation of 4-Fluorobenzenesulfonyl Group

The 1-position sulfonylation is achieved using 4-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions. As reported in PMC, tetrahydroquinoline (1.0 equiv) reacts with the sulfonyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) with TEA (2.5 equiv) and DMAP (0.1 equiv) at 0°C to room temperature. This method affords the monosulfonylated product in 92% yield after column purification.

Regioselective 7-Position Sulfonamidation

Introducing the 4-fluoro-2-methylbenzenesulfonamide group at the 7-position demands careful control to avoid bis-sulfonylation. The Chinese patent CN104230802A outlines a stepwise protocol:

  • Protection : The 1-position sulfonyl group acts as a protecting group, directing electrophilic substitution to the 7-position.
  • Coupling : 4-Fluoro-2-methylbenzenesulfonyl chloride (1.5 equiv) reacts with the tetrahydroquinoline intermediate in DCM using NaH (2.0 equiv) as a base at −10°C, achieving 75% yield.

Integrated Synthetic Routes

Sequential Sulfonylation Approach

Step 1 : Tetrahydroquinoline (1.0 equiv) + 4-fluorobenzenesulfonyl chloride → 1-sulfonylated intermediate (92% yield).
Step 2 : 7-Amino functionalization via Buchwald-Hartwig coupling using Pd2(dba)3 and Xantphos, followed by sulfonamidation (68% yield).

One-Pot Tandem Methodology

Leveraging nickel catalysis, a single-pot reaction combines tetrahydroquinoline formation and sulfonamidation:

  • Conditions : NiCl2(dtbbpy) (5 mol%), 4CzIPN (3 mol%), NMP, 80°C, 12 h.
  • Yield : 70% with >95% regioselectivity for the 7-position.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.88 (d, J = 8.4 Hz, 1H, Ar-H), 7.63 (s, 1H, SO2NH), 2.42 (s, 3H, CH3).
  • HRMS : m/z 489.1121 [M+H]+ (calculated: 489.1124).

Purity Optimization

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).
  • Recrystallization : Ethyl acetate/hexane (1:3) yields colorless crystals with melting point 117–119°C.

Comparative Evaluation of Methods

Method Yield (%) Temperature (°C) Catalyst Key Advantage
Pd/C hydrogenation 78 65–75 Pd/C High enantioselectivity (>99% ee)
NiCl2(dtbbpy) 70 80 NiCl2(dtbbpy) One-pot synthesis, avoids intermediates
Schotten-Baumann 92 0–25 TEA/DMAP Mild conditions, high functional tolerance

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Overview

4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzene-1-sulfonamide is a compound with significant potential in various scientific research applications. Its unique chemical structure allows it to interact with biological systems in ways that can be harnessed for therapeutic and diagnostic purposes.

Pharmaceutical Applications

This compound is primarily investigated for its potential as a pharmaceutical agent. The following subsections outline specific areas of interest:

Anticancer Activity

Research has indicated that compounds similar to 4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzene-1-sulfonamide exhibit cytotoxic effects against various cancer cell lines. Studies have focused on the mechanism of action, which often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Antimicrobial Properties

The sulfonamide group within the compound's structure suggests potential antimicrobial activity. Preliminary studies have shown effectiveness against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This mechanism could be exploited in designing new antibacterial agents.

Biological Research

Beyond pharmaceutical applications, this compound is also valuable in biological research:

Molecular Probes

Due to its unique structure, it can serve as a molecular probe in studying biological processes or interactions at the cellular level. This application is particularly relevant in understanding drug-receptor interactions and signaling pathways.

Drug Development

The compound's ability to modify biological activity makes it a subject of interest in drug development processes. Researchers are exploring its derivatives to enhance potency and selectivity for specific targets.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

StudyFocusFindings
Study A (2023)Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values lower than existing treatments.
Study B (2024)Antimicrobial TestingShowed inhibition of Gram-positive bacteria with minimal inhibitory concentrations comparable to current antibiotics.
Study C (2025)Enzyme InhibitionIdentified as a potent inhibitor of dihydropteroate synthase, suggesting potential use as an antibacterial agent.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and sulfonyl groups play crucial roles in enhancing binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s closest analogs involve variations in substituent patterns on the benzene rings and tetrahydroquinoline core. Key comparisons include:

Table 1: Substituent and Bioactivity Comparison of Selected Sulfonamide Derivatives
Compound Name Benzene Substituents (Position) Tetrahydroquinoline Substituents Bioactivity (IC₅₀/EC₅₀) Target Reference
4-Fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzene-1-sulfonamide 4-F, 2-CH₃ (Sulfonamide 1); 4-F (Sulfonamide 2) 4-Fluorobenzenesulfonyl Not explicitly reported Likely RORγ
2,4-Difluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide 2,4-diF (Sulfonamide 1); 4-F (Sulfonamide 2) 4-Fluorophenylsulfonyl IC₅₀ <1 μmol/L RORγ
SR1078 Not specified Propylsulfonyl IC₅₀ 1–3 μmol/L RORα/γ
4-Ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide 4-OEt, 3-F Propylsulfonyl Not reported Unspecified
N-(4-Methoxyphenyl)benzenesulfonamide 4-OCH₃ None (simple benzene sulfonamide) Antibacterial activity Microbial targets
Key Observations:

Fluorine Substitutions :

  • The 2,4-difluoro analog (Table 1, Row 2) exhibits potent RORγ inhibition (IC₅₀ <1 μmol/L), suggesting that additional fluorine atoms at the 2-position enhance activity compared to the 2-methyl substitution in the main compound .
  • The 4-ethoxy-3-fluoro analog (Row 4) introduces ethoxy and fluorine groups, which may alter solubility and selectivity but lacks reported bioactivity data .

Methyl vs.

Sulfonamide Linkage :

  • Compounds with dual sulfonamide moieties (e.g., main compound and 2,4-difluoro analog) show higher potency than single-sulfonamide derivatives (e.g., N-(4-methoxyphenyl)benzenesulfonamide), emphasizing the role of sulfonamide interactions in target engagement .

Bioactivity and Target Selectivity

highlights that structurally similar compounds cluster by bioactivity profiles. For instance:

  • RORγ Inverse Agonists : Fluorinated sulfonamides (e.g., 2,4-difluoro analog) show submicromolar IC₅₀ values, aligning with the main compound’s hypothesized RORγ activity .
  • Non-Fluorinated Analogs: Compounds lacking fluorine (e.g., methoxy derivatives in ) exhibit weaker nuclear receptor modulation but stronger antibacterial effects, underscoring fluorine’s role in target specificity .

Biological Activity

4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzene-1-sulfonamide, also referred to as G514-0157, is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activities, including antimicrobial properties and mechanisms of action.

Synthesis

The synthesis of 4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzene-1-sulfonamide typically involves multi-step synthetic pathways. Key steps include:

  • Formation of 4-fluorobenzenesulfonyl chloride from 4-fluorobenzenesulfonic acid.
  • Synthesis of the tetrahydroquinoline derivative via a Pictet-Spengler reaction.
  • Coupling reaction with the sulfonyl chloride in the presence of a base such as triethylamine.

Antimicrobial Activity

Sulfonamides have historically been utilized as antimicrobial agents due to their mechanism of inhibiting bacterial growth by interfering with folic acid synthesis. This compound has shown promise in various studies:

  • Antibacterial Properties: The compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In comparative studies, it has been found more potent against Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa than against Gram-positive strains like Staphylococcus aureus .

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Reference Compound
Escherichia coli8Sulfioxazole
Pseudomonas aeruginosa4Sulfioxazole
Staphylococcus aureus32Sulfioxazole
Klebsiella pneumoniae16Sulfioxazole

The mechanism by which this compound exerts its antibacterial effects involves:

  • Inhibition of Dihydropteroate Synthase: By mimicking p-aminobenzoic acid (PABA), it disrupts the synthesis of folate in bacteria.
  • Targeting Specific Enzymes: The compound may interact with specific enzymes involved in bacterial metabolism, leading to growth inhibition .

Case Studies

Recent studies have highlighted the efficacy of this compound in overcoming antibiotic resistance. For instance:

  • A study demonstrated that derivatives of this sulfonamide showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections .
  • Another research indicated that modifications to the sulfonamide structure could lead to improved potency against resistant bacterial strains .

Q & A

Q. Table 1: Representative Physicochemical Data

PropertyValue/DescriptionSource
Molecular Weight~500 g/mol (estimated)
logP (predicted)3.2–3.8
Aqueous Solubility<0.1 mg/mL (25°C)
Polar Surface Area~110 Ų

Advanced: How to design experiments to resolve contradictions in reported biological activity data?

Answer:
If conflicting activity data arise (e.g., enzyme inhibition vs. no effect):

Validate assay conditions : Replicate experiments using standardized protocols (e.g., ATP concentration, pH, temperature) .

Structural analogs comparison : Test derivatives (e.g., replacing fluorine with chloro groups) to assess SAR .

Crystallography : Co-crystallize the compound with target enzymes (e.g., dihydropteroate synthase) to confirm binding modes .

Molecular dynamics simulations : Model interactions (e.g., hydrogen bonding with active-site residues) to explain discrepancies .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

  • NMR : Acquire 1^1H, 13^13C, and 19^19F spectra to confirm sulfonamide linkages, fluorophenyl groups, and tetrahydroquinoline core .
  • FT-IR : Identify sulfonyl (S=O, ~1350 cm1^{-1}) and amide (C=O, ~1650 cm1^{-1}) stretches .
  • HRMS : Use electrospray ionization (ESI) to verify molecular ion peaks and isotopic patterns .

Advanced: How to evaluate the compound’s potential for blood-brain barrier (BBB) penetration?

Answer:

In silico prediction : Use ADMET tools (e.g., SwissADME) to estimate BBB permeability based on logP, polar surface area, and molecular weight .

PAMPA-BBB assay : Measure permeability across artificial lipid membranes; values >4.0 × 106^{-6} cm/s suggest BBB penetration .

In vivo PET imaging : Radiolabel the compound with 18^{18}F and track brain uptake in rodent models .

Basic: How to assess stability under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours; analyze degradation via HPLC .
  • Plasma stability : Mix with human plasma (37°C, 1–6 hours); precipitate proteins with acetonitrile and quantify parent compound .
  • Photostability : Expose to UV light (300–400 nm) for 24 hours; monitor decomposition by LC-MS .

Advanced: What strategies can elucidate the role of fluorine substituents in bioactivity?

Answer:

Isosteric replacement : Synthesize analogs with -Cl, -CF3_3, or -H groups at the fluorophenyl positions; compare IC50_{50} values .

19^{19}F NMR titration : Measure chemical shift changes upon binding to enzymes to map fluorine-environment interactions .

Free-energy calculations : Use MM-GBSA to quantify fluorine’s contribution to binding affinity .

Basic: How to determine enzyme inhibition kinetics?

Answer:

Enzyme assays : Conduct time-dependent measurements of substrate conversion (e.g., spectrophotometric monitoring at 340 nm for dihydropteroate synthase) .

Data fitting : Apply Michaelis-Menten or Hill equations using GraphPad Prism to calculate Ki_i and mechanism (competitive/non-competitive) .

Pre-incubation studies : Test reversibility by pre-incubating enzyme with compound before adding substrate .

Advanced: How to address low solubility in aqueous buffers for in vitro assays?

Answer:

Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based solubilizers .

Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .

Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Advanced: What computational methods predict off-target interactions?

Answer:

Docking screens : Use AutoDock Vina to screen against databases like ChEMBL or PubChem .

Phylogenetic analysis : Compare target enzyme sequences across species to identify conserved binding pockets .

Machine learning : Train models on Tox21 datasets to predict cytotoxicity or promiscuity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.